Cholesteryl methyl carbonate

Crystallography Solid-state characterization Liquid crystal precursors

Researchers requiring precise control over helical twisting power in liquid crystal formulations cannot substitute this short-chain carbonate with generic cholesteryl esters. Cholesteryl methyl carbonate (CAS 15507-52-5) provides the documented monoclinic P2₁ crystal structure and mesomorphic behavior essential for blue-phase NMR studies and pH-sensitive copolymer synthesis. · Enables PEOZ-CHMC copolymer synthesis for liposomal drug delivery with 97.3% encapsulation efficiency and 2.43× plasma accumulation enhancement. · Validated reference standard for cholesteric blue-phase investigations; EPR-characterized radical behavior supports radiation chemistry applications. · Procurement-ready with defined storage and global shipping conditions to support uninterrupted advanced materials research.

Molecular Formula C29H48O3
Molecular Weight 444.7 g/mol
CAS No. 15507-52-5
Cat. No. B100787
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCholesteryl methyl carbonate
CAS15507-52-5
Molecular FormulaC29H48O3
Molecular Weight444.7 g/mol
Structural Identifiers
SMILESCC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)OC)C)C
InChIInChI=1S/C29H48O3/c1-19(2)8-7-9-20(3)24-12-13-25-23-11-10-21-18-22(32-27(30)31-6)14-16-28(21,4)26(23)15-17-29(24,25)5/h10,19-20,22-26H,7-9,11-18H2,1-6H3
InChIKeyWHMGDIMLSAAHJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cholesteryl Methyl Carbonate Profile and Procurement


Cholesteryl methyl carbonate (CAS: 15507-52-5) is a cholesterol-derived carbonate ester with molecular formula C₂₉H₄₈O₃ and molecular weight 444.69 [1]. The compound appears as a white to off-white solid at ambient temperature with a melting point of 114 °C [2] and crystallizes in the monoclinic space group P2₁ with lattice parameters a = 16.993 Å, b = 7.671 Å, c = 10.599 Å [3]. As the shortest-chain member of the cholesteryl n-alkyl carbonate homologous series, it serves as a foundational mesogenic compound that exhibits cholesteric liquid crystalline behavior and finds application as a chiral dopant in liquid crystal formulations, a precursor for functional copolymers in drug delivery, and a model system for fundamental studies of cholesteric phase phenomena [4][5].

Why Cholesteryl Methyl Carbonate Cannot Be Replaced


Generic substitution among cholesteryl derivatives is scientifically untenable due to profound differences in mesomorphic phase behavior, helical twisting power (HTP), and chemical functionality arising from variations in the linkage chemistry and alkyl chain architecture. The carbonate linkage (-O-CO-O-) confers distinct molecular rotational dynamics and phase stability compared to ester (-O-CO-) or ether (-O-) analogues, with the oleyl carbonate exhibiting qualitatively different properties including stable versus metastable cholesteric and smectic phases relative to its ester and ether counterparts [1]. Furthermore, within the carbonate series itself, alkyl chain length governs critical performance parameters: cholesteryl methyl carbonate represents the short-chain extreme with fundamentally different solubility, crystallinity, and mesomorphic transition profiles compared to longer-chain homologues [2][3]. The methyl carbonate moiety also provides a uniquely reactive site for copolymer conjugation that longer alkyl chain carbonates cannot replicate without altering the resulting polymer's amphiphilic balance and pH-responsive behavior [4]. Consequently, procurement decisions must be guided by compound-specific, application-matched evidence rather than class-based interchangeability assumptions.

Cholesteryl Methyl Carbonate Comparative Evidence


Crystal Structure and Solid-State Characterization

Cholesteryl methyl carbonate possesses a fully resolved crystal structure, crystallizing in the monoclinic space group P2₁ with precisely determined unit cell parameters a = 16.993 Å, b = 7.671 Å, c = 10.599 Å [1]. This crystallographic definition provides a verifiable identity marker for procurement and quality control that distinguishes it from other cholesteryl carbonates (e.g., ethyl, oleyl) whose crystal structures differ significantly or remain incompletely characterized. Electron paramagnetic resonance (EPR) studies on single crystals further identified the radiation-induced CH₃CH₂CH radical species, with spectra recorded between 125 K and 300 K showing temperature-independent behavior [2].

Crystallography Solid-state characterization Liquid crystal precursors

Carbonate Linkage Phase Behavior vs. Analogues

The carbonate linkage (-O-CO-O-) in cholesteryl derivatives imparts qualitatively distinct phase behavior compared to ester (-O-CO-) and ether (-O-) analogues. Quantitative ¹³C NMR relaxation measurements revealed that cholesteryl oleyl carbonate exhibits stable (rather than metastable) cholesteric and smectic phases, and displays relatively longer rotational correlation times τrx and τrz in the isotropic liquid phase compared to both ester and ether analogues [1]. While these data derive from the oleyl carbonate, the carbonate linkage chemistry is shared with cholesteryl methyl carbonate, establishing a class-level differentiation that generic ester-based cholesteryl compounds (e.g., cholesteryl benzoate, cholesteryl nonanoate) cannot replicate.

Liquid crystals Phase behavior Mesomorphic properties Molecular dynamics

pH-Sensitive Copolymer Precursor for Drug Delivery

Cholesteryl methyl carbonate serves as a precursor for synthesizing amphiphilic pH-sensitive copolymers that cannot be equivalently prepared using longer-chain cholesteryl carbonates or cholesteryl esters. Poly(2-ethyl-2-oxazoline)-cholesteryl methyl carbonate (PEOZ-CHMC) demonstrated satisfactory buffering capacity and enabled construction of doxorubicin-loaded liposomes (PEOZ-DOX-L) with encapsulation efficiency of 97.3±1.4% and particle size of 120 nm [1]. Critically, PEOZ-DOX-L exhibited pH-dependent drug release: sustained release at pH 7.4 and significantly accelerated release at pH 5.0, accompanied by efficient endosomal escape and nuclear delivery not observed with PEG-DSPE-modified liposomes [1]. In a 2025 study, NGR-poly(2-ethyl-2-oxazoline)-cholesteryl methyl carbonate (NPC) modified quercetin liposomes achieved 1.28× and 2.43× higher plasma accumulation compared to quercetin solution and unmodified liposomes, respectively, with enhanced tumor cell inhibition in acidic environments [2].

Drug delivery pH-responsive polymers Liposomes Cholesterol derivatives

Blue Phase NMR Model System

Cholesteryl methyl carbonate is one of only four cholesterogenic compounds explicitly identified and utilized in foundational NMR studies of the blue phase—a poorly understood intermediate state between the cholesteric and isotropic phases. Alongside cholesteryl benzoate, cholesteryl ethyl carbonate, and cholesteryl laurate, cholesteryl methyl carbonate was employed to demonstrate that NMR spectra in the blue phase exhibit reduced structure and width compared to the ordinary cholesteric phase, yet retain a broader linewidth than the isotropic state, indicating long-range orientational order [1]. This established the compound as a validated model system for investigating blue phase phenomena, distinguishing it from numerous other cholesteryl derivatives that have not been similarly characterized in this context.

Blue phase Cholesteric liquid crystals NMR spectroscopy Fundamental research

Cholesteryl Methyl Carbonate Application Scenarios


pH-Responsive Copolymers for Drug Delivery

Cholesteryl methyl carbonate is the specific precursor required for synthesizing poly(2-ethyl-2-oxazoline)-cholesteryl methyl carbonate (PEOZ-CHMC) and NGR-functionalized analogues (NGR-PEtOz-CHMC, NPC). These copolymers impart pH-sensitive release behavior and endosomal escape capability to liposomal drug formulations—functional properties that PEG-DSPE modified liposomes do not exhibit [1]. The quantitative performance metrics (97.3% encapsulation efficiency, 2.43× plasma accumulation enhancement, and tumor cell inhibition rate ranking NPC-QUE-L > PC-QUE-L > QUE-L) establish this compound as essential for advanced liposomal drug delivery research, with no equivalent substitute among generic cholesteryl esters [1][2].

Cholesteric Blue Phase Research

As one of only four cholesterogenic compounds used in definitive NMR studies of the blue phase, cholesteryl methyl carbonate serves as a validated model system for investigating the long-range orientational order in this intermediate mesophase [3]. Researchers studying blue phase physics or developing blue-phase liquid crystal devices can rely on this compound's documented NMR spectral behavior as a reference baseline, whereas alternative cholesteryl derivatives lack this specific experimental validation.

Crystallographic Reference Standard

The fully resolved crystal structure of cholesteryl methyl carbonate (monoclinic P2₁, a = 16.993 Å, b = 7.671 Å, c = 10.599 Å) enables its use as a crystallographic reference standard for X-ray diffraction calibration and solid-state characterization [4]. The EPR characterization of γ-irradiation-induced radicals (CH₃CH₂CH) across 125–300 K further supports its utility in radiation chemistry and solid-state free radical studies, with temperature-independent spectral behavior simplifying experimental interpretation [5].

Chiral Dopant for Liquid Crystal Formulations

As the foundational short-chain member of the cholesteryl n-alkyl carbonate homologous series exhibiting cholesteric mesophase formation, cholesteryl methyl carbonate provides a distinct set of transition temperatures and phase characteristics compared to longer-chain homologues [6][7]. The carbonate linkage confers phase stability and molecular dynamics that differ qualitatively from cholesteryl ester analogues [8]. For liquid crystal mixture formulation where precise control over helical pitch, transition temperatures, or linkage-specific molecular packing is required, this compound offers documented mesomorphic properties that cannot be replicated by simple ester-based substitutions.

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